4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzamide moiety substituted with a 4-chloro group and an indole ring, which is a common structural motif in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Benzamide Group: The indole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: A related compound with a similar indole and benzamide structure.
N-ferulamide: Another indole derivative with different substituents.
Uniqueness
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique substitution pattern, which may confer distinct biological activities. The compound features a chloro group and an indole moiety, which are known for their roles in various pharmacological effects. Its structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes linked to cancer cell proliferation and modulate inflammatory responses .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, the compound displayed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 (Lung) | 15 |
HeLa (Cervical) | 12 |
Antiviral Properties
In addition to its anticancer effects, this compound has been investigated for its antiviral potential. Studies suggest that the compound may inhibit viral replication by interfering with viral protein synthesis and cellular entry mechanisms. This positions it as a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug discovery:
- Induction of Apoptosis : A study evaluated the compound's ability to induce apoptosis in human cancer cells. The results indicated a dose-dependent increase in apoptotic markers, supporting its role as an anticancer agent .
- Synergistic Effects : In combination therapy with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance .
- Metabolic Pathway Studies : Investigations into the metabolic pathways of this compound revealed that it undergoes biotransformation via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects .
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHJPWFXBXXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324025 | |
Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24946-86-9 | |
Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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